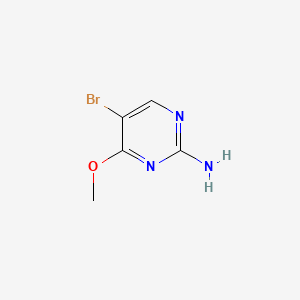

2-Amino-5-bromo-4-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRROWNSCFWHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661759 | |

| Record name | 5-Bromo-4-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36082-45-8 | |

| Record name | 5-Bromo-4-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Amino-5-bromo-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-bromo-4-methoxypyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details a probable synthetic route, outlines rigorous characterization methodologies, and presents key physicochemical data in a structured format. The inclusion of detailed experimental protocols and a visual representation of the synthetic workflow is intended to equip researchers with the necessary information to produce and validate this important chemical entity.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules. This compound serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of its amino and bromo functionalities for further chemical transformations. The strategic placement of these groups on the pyrimidine core allows for diverse modifications, making it a valuable scaffold in the design of novel therapeutic agents. This guide will provide a detailed technical overview of its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₅H₆BrN₃O | [1][2] |

| Molecular Weight | 204.02 g/mol | [1][3] |

| CAS Number | 36082-45-8 | [1][2] |

| Melting Point | 118 °C | [2][3] |

| Appearance | Solid (form may vary) | |

| Density | 1.723 g/cm³ | [2][3] |

| Boiling Point | 364.794 °C at 760 mmHg | [3] |

| Flash Point | 174.421 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved via the electrophilic bromination of 2-Amino-4-methoxypyrimidine. This reaction typically utilizes a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The following protocol is a representative method based on established procedures for similar pyrimidine and pyridine derivatives.[4]

Experimental Protocol: Bromination of 2-Amino-4-methoxypyrimidine

Objective: To synthesize this compound through the regioselective bromination of 2-Amino-4-methoxypyrimidine.

Materials and Reagents:

-

2-Amino-4-methoxypyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-methoxypyrimidine in a suitable solvent like acetonitrile or dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) in the same solvent and add it dropwise to the cooled solution of the starting material over a period of 30-60 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | A singlet for the methoxy protons (-OCH₃), a singlet for the C6-H proton, and a broad singlet for the amino protons (-NH₂). |

| ¹³C NMR | Distinct signals for each of the five carbon atoms in the molecule. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and methyl), C=N and C=C stretching (pyrimidine ring), C-O stretching (methoxy), and C-Br stretching. |

| Mass Spec. (MS) | A molecular ion peak [M]⁺ and a [M+2]⁺ peak of approximately equal intensity, which is characteristic of a monobrominated compound. High-resolution mass spectrometry (HRMS) should confirm the exact mass and elemental composition. |

Experimental Protocols for Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, which can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Technique: Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.

-

Data Acquisition: Acquire the mass spectrum to observe the molecular ion and fragmentation patterns.

Characterization Workflow Diagram

References

Spectral Profile of 2-Amino-5-bromo-4-methoxypyrimidine: A Technical Overview

This guide provides a detailed analysis of the spectral data for 2-Amino-5-bromo-4-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the available ¹H and predicted ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | Singlet | 1H | H-6 (pyrimidine ring) |

| 4.93 | Broad Singlet | 2H | -NH₂ (amino group) |

| 3.96 | Singlet | 3H | -OCH₃ (methoxy group) |

| Solvent: CDCl₃ |

Source: WO2008/98058.[1]

¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | C-4 (pyrimidine ring) |

| ~162 | C-2 (pyrimidine ring) |

| ~158 | C-6 (pyrimidine ring) |

| ~95 | C-5 (pyrimidine ring) |

| ~55 | -OCH₃ (methoxy group) |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. While a specific experimental IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretching | Amino (-NH₂) |

| 3000-2800 | C-H stretching | Methoxy (-OCH₃) |

| ~1640 | N-H bending | Amino (-NH₂) |

| ~1600, ~1560 | C=C and C=N stretching | Pyrimidine ring |

| ~1250 | C-O stretching | Methoxy (-OCH₃) |

| ~1050 | C-N stretching | Amino (-NH₂) |

| Below 800 | C-Br stretching | Bromo (-Br) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[2] The presence of bromine (with its characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a distinctive M and M+2 peak pattern in the mass spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 203.97670 / 205.97465 |

| [M+Na]⁺ | 225.95864 / 227.95659 |

| [M-H]⁻ | 201.96214 / 203.95909 |

| [M+NH₄]⁺ | 221.00324 / 223.00119 |

| [M+K]⁺ | 241.93258 / 243.93053 |

Monoisotopic Mass: 202.96942 Da[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is typically used.

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required. Proton decoupling techniques are commonly employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid this compound sample is ground into a fine powder using an agate mortar and pestle.

-

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together.

-

A portion of the mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC), is used. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

The generated ions are transferred into the mass analyzer.

-

The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

The Biological Frontier of 2-Amino-5-bromo-4-methoxypyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of 2-amino-5-bromo-4-methoxypyrimidine are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties. While direct research on this compound derivatives is still developing, this guide leverages data from closely related analogues, particularly 2-amino-5-bromo-4-methylpyridine and other 5-bromopyrimidine derivatives, to provide a comprehensive overview of their potential applications, experimental evaluation, and mechanisms of action.

Anticancer Activity: Targeting Key Cellular Processes

Derivatives of the 2-amino-5-bromopyrimidine core have demonstrated significant potential as anticancer agents, primarily by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The strategic placement of the amino, bromo, and methoxy groups on the pyrimidine ring provides a versatile platform for synthetic modifications to optimize potency and selectivity.

Kinase Inhibition: A Primary Mechanism of Action

A prominent mechanism of action for these compounds is the inhibition of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4).[1][2][3] By competitively binding to the ATP-binding pocket of these enzymes, these derivatives can halt the cell cycle and induce apoptosis in cancer cells.

Table 1: In Vitro Anticancer Activity of Representative Pyrimido[4,5-d]pyrimidine Derivatives (Structurally related to this compound)

| Derivative ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast Cancer) | 0.85 | [2] |

| Derivative A | A549 (Lung Cancer) | 1.23 | [2] |

| Derivative A | HT-29 (Colon Cancer) | 1.56 | [2] |

| Derivative B | MCF-7 (Breast Cancer) | 0.62 | [2] |

| Derivative B | A549 (Lung Cancer) | 0.98 | [2] |

| Derivative B | HT-29 (Colon Cancer) | 1.14 | [2] |

Note: The specific structures of "Derivative A" and "Derivative B" are proprietary to the cited research but are based on the pyrimido[4,5-d]pyrimidine scaffold, which can be synthesized from 2-aminopyrimidine precursors.[2]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The antiproliferative activity of synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HT-29)

-

96-well plates

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[2]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2]

Signaling Pathway: Inhibition of PLK4-Mediated Centriole Duplication

Derivatives of the 2-amino-5-bromopyrimidine scaffold have been designed to target Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[3] Inhibition of PLK4 disrupts the proper formation of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.

Antimicrobial Activity: A Broad Spectrum of Potential

Beyond their anticancer effects, pyrimidine derivatives have also shown promise as antimicrobial agents. The core structure can be modified to interact with essential microbial enzymes or cellular structures, leading to the inhibition of growth or cell death.

In Vitro Antimicrobial Screening

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Pyrimidine Deriv. 1 | Staphylococcus aureus | 16 | [4] |

| Pyrimidine Deriv. 1 | Bacillus subtilis | 8 | [4] |

| Pyrimidine Deriv. 1 | Escherichia coli | 32 | [4] |

| Pyrimidine Deriv. 1 | Candida albicans | 16 | [4] |

| Pyrimidine Deriv. 2 | Staphylococcus aureus | 8 | [4] |

| Pyrimidine Deriv. 2 | Bacillus subtilis | 4 | [4] |

| Pyrimidine Deriv. 2 | Escherichia coli | 16 | [4] |

| Pyrimidine Deriv. 2 | Candida albicans | 8 | [4] |

Note: The data presented is for general pyrimidine derivatives and serves as an indication of the potential antimicrobial activity of the this compound scaffold.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal

-

Inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis and Logical Relationships

The synthesis of biologically active derivatives from the this compound core often involves strategic chemical transformations. The amino group can act as a nucleophile or a handle for building fused ring systems, while the bromo substituent is ideal for cross-coupling reactions to introduce diverse functionalities.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. While current research provides a strong foundation based on structurally related compounds, further investigation is needed to fully elucidate the specific biological activities and mechanisms of action of this particular class of molecules. Future studies should focus on the synthesis and screening of a dedicated library of this compound derivatives to identify lead compounds with potent and selective anticancer and antimicrobial activities. A thorough exploration of their structure-activity relationships will be crucial for optimizing their therapeutic potential.

References

2-Amino-5-bromo-4-methoxypyrimidine: A Versatile Scaffold for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine core is a well-established and privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of numerous kinases makes it an attractive starting point for drug discovery campaigns. This technical guide focuses on the 2-amino-5-bromo-4-methoxypyrimidine core, exploring its potential as a versatile template for the development of novel kinase inhibitors. While direct literature on kinase inhibitors derived specifically from this scaffold is limited, this guide will draw upon data from structurally related pyrimidine and pyridine analogues to provide a comprehensive overview of its potential, structure-activity relationships (SAR), and methodologies for its exploitation in drug discovery.

Core Molecular Properties

The this compound scaffold possesses key features that make it a promising starting point for kinase inhibitor design. The 2-amino group serves as a crucial hydrogen bond donor, anchoring the molecule to the kinase hinge region. The 5-bromo substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic exploration of chemical space at this position to enhance potency and selectivity. The 4-methoxy group can influence the electronics of the pyrimidine ring and occupy a specific pocket within the ATP-binding site, potentially contributing to selectivity.

Structure-Activity Relationships (SAR) of 2-Aminopyrimidine-Based Kinase Inhibitors

The biological activity of 2-aminopyrimidine derivatives is highly dependent on the nature and position of various substituents. The following sections summarize observed SAR from related compounds, which can be extrapolated to the this compound scaffold.

Modifications at the 2-Amino Position

The 2-amino group is critical for hinge binding. Derivatization of this group, such as through acylation or alkylation, generally leads to a decrease in inhibitory activity, underscoring the importance of the unsubstituted amine for optimal interaction with the kinase hinge.[1]

Modifications at the 5-Position

The 5-position is a key vector for introducing diversity and exploring deeper pockets of the ATP-binding site. Aryl or heteroaryl groups introduced via cross-coupling reactions can significantly impact both potency and selectivity. For instance, in a series of 2-arylamino-4-aryl-pyrimidines targeting PAK1, the incorporation of a bromide at the 5-position of the pyrimidine core was a key feature in developing potent inhibitors.

Influence of the 4-Position Substituent

The substituent at the 4-position can modulate the electronic properties of the pyrimidine ring and interact with specific regions of the ATP-binding pocket. In the case of the 4-methoxy group, it may confer selectivity for certain kinases by occupying a hydrophobic pocket. For other 2-aminopyrimidine scaffolds, variations at this position have been shown to be critical for achieving selectivity over closely related kinases.

Potential Kinase Targets and Signaling Pathways

Given the prevalence of the 2-aminopyrimidine scaffold in known kinase inhibitors, derivatives of this compound could plausibly target several important kinase families involved in cell cycle regulation and proliferation, such as Polo-like kinases (PLKs) and Cyclin-dependent kinases (CDKs).[2][3]

Polo-like Kinase (PLK) Signaling

Polo-like kinases are a family of serine/threonine kinases that play crucial roles in mitosis.[4] PLK1, in particular, is a well-validated oncology target, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.[5][6][7] The structurally related 2-amino-5-bromo-4-methylpyridine scaffold has been successfully utilized to develop PLK4 inhibitors.[8]

Cyclin-Dependent Kinase (CDK) Signaling

CDKs are a family of kinases that, when complexed with their cyclin regulatory partners, control the progression of the cell cycle.[9][10] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[11][12][13][14] Numerous 2-aminopyrimidine-based compounds have been developed as potent CDK inhibitors.[2][15][16]

Quantitative Data on Related Kinase Inhibitors

| Compound Class | Target Kinase(s) | R² Substituent | R⁴ Substituent | R⁵ Substituent | IC₅₀ (nM) | Reference |

| 2-Aminopyrimidine | CDK2 | 4'-Sulfamoylanilino | 6-Cyclohexylmethoxy | H | 5.0 | [15] |

| 2,4-Diaminopyrimidine | AURKA | Varied | Varied | H | 1.2 | [17] |

| 2,4-Diaminopyrimidine | AURKB | Varied | Varied | H | 0.37 | [17] |

| 2,4-Diaminopyrimidine | PLK1 | Varied | Varied | H | 0.83 | [17] |

| Aminopyrimidin-4-one | IRAK4 | Varied | Varied | H | 27 | [18] |

Note: The substituents listed are on the core pyrimidine ring and do not represent the full chemical structure of the inhibitors.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of derivatives from a 2-amino-5-bromopyrimidine core and for a common kinase assay. These protocols would need to be adapted and optimized for the specific synthesis and evaluation of this compound derivatives.

Synthesis of 5-Aryl-2-amino-4-methoxypyrimidines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyrimidine ring.[19][20]

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])

-

Solvent (e.g., 1,4-dioxane and water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.05-0.10 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-amino-4-methoxypyrimidine derivative.

Kinase Inhibition Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[21][22][23][24][25]

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds dissolved in DMSO

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate assay buffer.

-

In the wells of the assay plate, add the test compound dilutions, the kinase, and the substrate.

-

Initiate the kinase reaction by adding ATP. Include no-enzyme and no-compound controls.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors from a starting scaffold like this compound follows a logical and iterative workflow.

Conclusion

The this compound scaffold holds significant promise as a template for the design of novel kinase inhibitors. By leveraging the established principles of the 2-aminopyrimidine core as a hinge-binding motif and utilizing the 5-bromo position for synthetic diversification, researchers can explore a vast chemical space to identify potent and selective inhibitors against various kinase targets. While direct experimental data for this specific scaffold is currently limited, the extensive knowledge base surrounding related pyrimidine and pyridine-based kinase inhibitors provides a strong foundation and a clear roadmap for initiating drug discovery programs based on this versatile core. The experimental protocols and workflows detailed in this guide offer a practical starting point for the synthesis and evaluation of new chemical entities derived from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polo-like kinase - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 11. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review | MDPI [mdpi.com]

- 12. CDK inhibitor [medbox.iiab.me]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 15. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 18. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. promega.com [promega.com]

- 22. ulab360.com [ulab360.com]

- 23. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 24. promega.com [promega.com]

- 25. carnabio.com [carnabio.com]

Reactivity of the C-Br bond in 2-Amino-5-bromo-4-methoxypyrimidine

An In-depth Technical Guide on the Reactivity of the C-Br Bond in 2-Amino-5-bromo-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of complex, biologically active molecules. The strategic functionalization of this heterocycle is largely dictated by the reactivity of its carbon-bromine (C-Br) bond at the C5-position. This technical guide provides a comprehensive analysis of the C-Br bond's reactivity, focusing on its utility in palladium-catalyzed cross-coupling reactions. It includes a summary of quantitative data from analogous systems, detailed experimental protocols, and visualizations of key reaction mechanisms and workflows to facilitate advanced synthetic applications.

Core Concepts: The Nature of the Aryl C-Br Bond

The reactivity of the C-Br bond in this compound is governed by a combination of electronic and steric factors inherent to the pyrimidine ring and its substituents.

-

Electronic Effects : The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency generally enhances the reactivity of attached halogens toward oxidative addition in palladium-catalyzed cycles.[1] However, the substituents on the ring significantly modulate this property.

-

Amino Group (-NH₂) : As a strong electron-donating group (EDG) through resonance, the 2-amino group increases electron density on the pyrimidine ring.

-

Methoxy Group (-OCH₃) : The 4-methoxy group is also an electron-donating group, further enriching the ring with electron density.

-

Combined Influence : The cumulative effect of these EDGs increases the electron density at the C5 position. This makes the C-Br bond more polarized and susceptible to oxidative addition by a Pd(0) catalyst, a crucial step in many cross-coupling reactions.[2]

-

-

Bond Dissociation Energy (BDE) : The BDE for a typical aryl C-Br bond is approximately 335 kJ/mol.[3] This value represents a moderately strong bond that necessitates catalytic activation for cleavage. The C-Br bond is weaker than a C-Cl bond but stronger than a C-I bond, offering a favorable balance of stability and reactivity for controlled, selective chemical transformations.[3][4]

Key Reactions Involving the C-Br Bond

The C-Br bond at the C5-position is predominantly functionalized via palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for their efficiency and broad substrate scope.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

The general order of reactivity for halogens in these reactions is I > Br > Cl, making the C-Br bond a prime site for selective coupling.[4]

-

Suzuki-Miyaura Coupling : This reaction forms new carbon-carbon (C-C) bonds by coupling the aryl bromide with an organoboron reagent (e.g., boronic acids or esters).[1][7] It is widely used for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1] The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[7]

-

Buchwald-Hartwig Amination : This powerful method constructs carbon-nitrogen (C-N) bonds by coupling the aryl bromide with a primary or secondary amine.[6][8] This reaction is indispensable in drug development, where arylamines are prevalent structures.[6] The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, coordination and deprotonation of the amine, and reductive elimination.[6][8]

-

Sonogashira Coupling : Used to form C-C bonds between aryl halides and terminal alkynes, this reaction employs a dual catalytic system of palladium and copper.[9] The resulting aryl alkynes are valuable intermediates in the synthesis of complex molecules and functional materials.[9][10]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the possibility of nucleophilic aromatic substitution should be considered. In SNAr reactions on halo-substituted pyridines and pyrimidines, reactivity is dictated by the stability of the anionic Meisenheimer complex intermediate.[11][12] Attack is favored at the electron-deficient 2- and 4-positions, which allow the negative charge to be delocalized onto a ring nitrogen atom.[11] For SNAr, the typical leaving group ability is F > Cl > Br > I.[12] Given that the bromine is at the C5-position and is a relatively poor leaving group for SNAr compared to fluorine, this pathway is significantly less favorable than palladium-catalyzed cross-coupling for functionalizing the C-Br bond in this substrate.

Factors Influencing C-Br Bond Reactivity

A logical diagram illustrating the key factors that determine the reactivity of the C-Br bond in palladium-catalyzed reactions.

Caption: Key factors influencing C-Br bond reactivity.

Quantitative Data Summary

The following tables summarize yields for key cross-coupling reactions. The data is derived from highly analogous substrates, such as 2-amino-5-bromo-4-methylpyridine and 5-bromo-2-methylpyridin-3-amine, and provides a strong predictive basis for the reactivity of this compound.[5][13]

Table 1: Suzuki-Miyaura Coupling of an Analogous Aminobromopyridine [13] Substrate: 5-bromo-2-methylpyridin-3-amine

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 |

Table 2: Buchwald-Hartwig Amination of an Analogous Aminobromopyridine [5] Substrate: 2-Amino-5-bromo-4-methylpyridine

| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 92 |

| 2 | Piperidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 89 |

| 3 | Aniline | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 75 |

Table 3: Sonogashira Coupling of an Analogous Aminobromopyridine [5] Substrate: 2-Amino-5-bromo-4-methylpyridine

| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 85 |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 90 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 78 |

Detailed Experimental Protocols

The following are generalized protocols for key cross-coupling reactions, adapted for this compound based on procedures for analogous compounds.[5][13][14]

Protocol 1: Suzuki-Miyaura Coupling[13]

-

Materials : this compound (1.0 eq), Arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), Potassium phosphate (K₃PO₄) (2.5 eq), Anhydrous 1,4-dioxane, Degassed water.

-

Procedure :

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of substrate).

-

Stir the reaction mixture at 85-95 °C, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Buchwald-Hartwig Amination[5]

-

Materials : this compound (1.0 eq), Amine (1.2 eq), Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%), 1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand (1.5 - 7.5 mol%), Sodium tert-butoxide (NaOtBu) (1.4 eq), Anhydrous toluene.

-

Procedure :

-

To a dry, sealable reaction tube under an inert atmosphere, add this compound, NaOtBu, Pd(OAc)₂, and the phosphine ligand.

-

Add anhydrous toluene, followed by the amine.

-

Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography.

-

Protocol 3: Sonogashira Coupling[14]

-

Materials : this compound (1.0 eq), Terminal alkyne (1.2 eq), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%), Copper(I) iodide (CuI) (5-10 mol%), Triethylamine (Et₃N) (2.0 eq), Anhydrous solvent (e.g., DMF or THF).

-

Procedure :

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed solvent and triethylamine via syringe.

-

Add the terminal alkyne dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

-

Visualizations: Workflows and Mechanisms

General Experimental Workflow for Cross-Coupling

The following diagram outlines a typical laboratory workflow for performing a palladium-catalyzed cross-coupling reaction.

Caption: General workflow for cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key mechanistic steps of the Suzuki-Miyaura reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Pivotal Role of 2-Amino-5-bromo-4-methoxypyrimidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Among the vast array of pyrimidine-based building blocks, 2-Amino-5-bromo-4-methoxypyrimidine stands out as a highly versatile intermediate with significant potential in the design and synthesis of novel therapeutic agents. Its strategic trifunctional nature, featuring a nucleophilic amino group, a readily displaceable methoxy group, and a bromine atom amenable to cross-coupling reactions, provides a rich platform for molecular elaboration. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other targeted therapies. This document provides an overview of its synthetic utility, potential biological targets, and detailed, adaptable experimental protocols for its derivatization.

Core Molecular Data

This compound is a substituted pyrimidine that serves as a key building block in organic synthesis.[1][2] Its physicochemical properties are summarized below, providing essential information for its handling and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₅H₆BrN₃O |

| Molecular Weight | 204.02 g/mol |

| CAS Number | 36082-45-8 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 118 °C |

| Storage Temperature | 2-8°C (protect from light) |

Synthetic Applications in Medicinal Chemistry

The unique arrangement of functional groups on the this compound core makes it a valuable precursor for the synthesis of diverse and complex molecular architectures. The 2-amino group, the 5-bromo substituent, and the 4-methoxy group each offer distinct opportunities for chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These transformations are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. This versatility is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.[3]

Nucleophilic Aromatic Substitution

The 4-methoxy group can be susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles, including amines and thiols. This reactivity allows for the introduction of diverse side chains that can modulate the pharmacological properties of the resulting compounds, such as solubility, metabolic stability, and target binding affinity.

Derivatization of the Amino Group

The 2-amino group serves as a key hydrogen bond donor and can be crucial for interaction with biological targets, particularly the hinge region of kinases.[4] This amino group can be acylated, alkylated, or used as a handle to construct fused heterocyclic systems, further expanding the chemical space accessible from this versatile starting material.[3]

Potential Biological Targets and Therapeutic Areas

Derivatives of 2-aminopyrimidine are well-represented in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[5][6] The structural motifs accessible from this compound suggest its high potential in the development of targeted therapies.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine core of ATP in the kinase hinge region.[4] By elaborating the this compound core through the synthetic strategies outlined above, it is possible to design potent and selective inhibitors of various kinases implicated in cancer and other diseases. For instance, analogs of the closely related 2-Amino-5-bromo-4-methylpyridine are known to be precursors for Polo-like kinase 4 (PLK4) inhibitors.[7]

Other Potential Targets

Beyond kinase inhibition, 2-aminopyrimidine derivatives have been reported to exhibit a broad range of biological activities, including:

-

Antimicrobial activity : The pyrimidine core is a key component of many antimicrobial agents.[5]

-

Antiviral activity : Certain 2-aminopyrimidine derivatives have shown promise as antiviral agents.[6]

-

Anti-inflammatory activity : Modulation of inflammatory pathways has been achieved with this class of compounds.[6]

The diverse biological activities of 2-aminopyrimidine derivatives underscore the potential of this compound as a starting point for the discovery of novel drugs targeting a wide array of biological targets.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of more complex molecules. These are generalized procedures and may require optimization for specific substrates.

Synthesis of this compound

While this compound is commercially available, a general understanding of its synthesis from simpler precursors is valuable. A common approach involves the bromination of a suitable 2-aminopyrimidine precursor. A representative procedure for the bromination of a similar 2-aminopyridine is provided below, which can be adapted.[8]

Objective: To synthesize this compound via electrophilic bromination of 2-Amino-4-methoxypyrimidine.

Materials:

-

2-Amino-4-methoxypyrimidine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Acetonitrile

Procedure:

-

Dissolve 2-Amino-4-methoxypyrimidine in DMF in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add a solution of NBS in DMF dropwise to the reaction mixture while maintaining the temperature.

-

Allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and then with acetonitrile to afford the purified product.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

-

Potassium phosphate (2.5 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under the inert atmosphere, add the palladium catalyst.

-

Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

-

Stir the reaction mixture at 85-95 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing Potential Applications and Workflows

The following diagrams, generated using Graphviz, illustrate the potential synthetic pathways and biological contexts for derivatives of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-bromo-4-methoxypyrimidine

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Given the limited quantitative data in publicly accessible literature, this document also furnishes detailed, adaptable experimental protocols for determining these critical physicochemical parameters. These protocols are based on established methodologies for similar pyrimidine derivatives and general pharmaceutical compounds.

Core Physicochemical Properties

This compound is a substituted pyrimidine derivative. Its structure lends itself to applications as a chemical intermediate and building block in the synthesis of more complex molecules.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆BrN₃O | [1][2] |

| Molecular Weight | 204.02 g/mol | [1] |

| CAS Number | 36082-45-8 | [1][2] |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | 118°C or 130-135°C | [1] |

| IUPAC Name | 5-bromo-4-methoxy-pyrimidin-2-amine | [1] |

| Density | 1.723 g/cm³ | [1] |

| Boiling Point | 364.794°C at 760 mmHg | [1] |

| Flash Point | 174.421°C | [1] |

Solubility Profile

A thorough review of scientific literature indicates a lack of quantitative solubility data for this compound. The available information is qualitative and summarized in the table below. The determination of quantitative solubility in a range of pharmaceutically relevant solvents is essential for its application in drug development, including for reaction kinetics, purification, and formulation.[3]

| Solvent | Qualitative Solubility | Reference |

| Water | Insoluble | [1] |

| Chloroform | Soluble | [1] |

| Methanol | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following detailed protocols for determining both thermodynamic and kinetic solubility are provided. These are standard methods adapted for pyrimidine derivatives.[3][4][5]

Thermodynamic (Equilibrium) Solubility Protocol

This method, also known as the shake-flask protocol, establishes the equilibrium solubility of a compound.[4][5]

Objective: To determine the saturation solubility of this compound in a selected solvent at specific temperatures.

Materials and Reagents:

-

This compound (solid powder)

-

Selected test solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure enough solid is present so that some remains undissolved at the end of the experiment.[4]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter.[4] This step is critical to avoid including solid particles in the analysis.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the test solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute a sample of the saturated supernatant and measure its concentration using the established calibration curve.[4]

-

-

Calculation: Calculate the concentration of the original saturated solution, accounting for any dilution. Express the solubility in units such as mg/mL or mol/L.

Stability Profile and Testing Protocol

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] This data is used to establish a re-test period or shelf life and recommend storage conditions.[7]

General Principles of Stability

The stability of a pharmaceutical compound depends on both environmental factors and product-related factors.[7] Key aspects to evaluate include:

-

Physical Stability: Changes in appearance, color, melting point, and particle size.

-

Chemical Stability: Degradation of the active substance, formation of impurities. Assays should be stability-indicating, meaning they can detect changes in the compound's potency and purity.[8]

-

Microbiological Stability: For non-sterile products, ensuring microbial growth remains within acceptable limits.

Stability Testing Protocol

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[6][9][10]

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials and Equipment:

-

This compound

-

Appropriate container-closure system that simulates the proposed packaging for storage and distribution.[10]

-

Calibrated stability chambers capable of controlling temperature and relative humidity (RH).

-

Analytical instrumentation for quantification and impurity profiling (e.g., HPLC, LC-MS).

-

Instrumentation for physical characterization (e.g., DSC for melting point, FT-IR for structural integrity).

Procedure:

-

Batch Selection: Use at least two or three primary batches of the compound for the formal stability study.[9][10]

-

Storage Conditions: Store the samples in the stability chambers under the following long-term and accelerated conditions:

-

Testing Frequency:

-

Analytical Testing: At each time point, test the samples for relevant attributes, which should cover physical, chemical, and microbiological properties as appropriate.[10] This includes:

-

Assay: Quantification of the active substance.

-

Impurities: Detection and quantification of degradation products.

-

Appearance: Visual inspection for any physical changes.

-

-

Evaluation: Analyze the data to establish a stability profile. If the product is stable for 6 months under accelerated conditions, a tentative shelf life of 24 months can be assigned, provided it is supported by long-term data.[7][9]

Relevant Biological Pathways

Pyrimidine derivatives are foundational scaffolds in drug discovery, exhibiting a wide spectrum of biological activities.[11] While specific signaling pathways for this compound are not detailed in the literature, the general pyrimidine biosynthesis pathway is fundamental to its biological context. Furthermore, the pathway for a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, is presented as an illustrative example of how such molecules can be utilized in targeted therapies.

De Novo Pyrimidine Biosynthesis Pathway

Purines and pyrimidines can be synthesized through de novo pathways, which use amino acids and ribose in a series of enzymatic reactions.[12] This pathway is essential for creating the building blocks of DNA and RNA.

Example Pathway: PLK4 Inhibition by a Pyrimidine Derivative

Structurally related compounds like 2-Amino-5-bromo-4-methylpyridine serve as critical building blocks for kinase inhibitors, a class of targeted cancer therapy drugs.[13] One key target is Polo-like kinase 4 (PLK4), a primary regulator of centriole duplication, which is essential for cell division.[13] Overexpression of PLK4 is common in many cancers.[13] Derivatives of the aminopyrimidine scaffold are designed to fit into the ATP-binding pocket of PLK4, inhibiting its kinase activity and disrupting the downstream signaling that controls cell division.[13]

References

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. www3.paho.org [www3.paho.org]

- 8. qualityhub.com [qualityhub.com]

- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

2-Amino-5-bromo-4-methoxypyrimidine: A Core Scaffold for Novel Agrochemical Development

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Pyrimidine derivatives have long been a fertile ground for the discovery of new active ingredients, owing to their versatile chemical nature and broad spectrum of biological activities.[1] Within this chemical class, 2-Amino-5-bromo-4-methoxypyrimidine stands out as a key building block with significant potential for the development of next-generation fungicides, herbicides, and insecticides. Its strategic substitution pattern—an amino group at the 2-position, a bromine atom at the 5-position, and a methoxy group at the 4-position—offers multiple avenues for synthetic elaboration and the introduction of diverse pharmacophores. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives of this compound, offering a roadmap for its application in novel agrochemical discovery.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in the exploration of its agrochemical potential. While a direct, one-pot synthesis of the core compound is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for related pyrimidine derivatives.

A likely synthetic pathway commences with the bromination of a suitable pyrimidine precursor, followed by the introduction of the methoxy and amino groups. For instance, a common strategy involves the bromination of 2-aminopyrimidine using N-bromosuccinimide (NBS) in a solvent such as acetonitrile.[2] Subsequent functionalization at the 4-position can be achieved through chlorination followed by nucleophilic substitution with sodium methoxide.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is a proposed synthetic route based on analogous chemical transformations.

Step 1: Synthesis of 2-Amino-5-bromopyrimidine

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine in acetonitrile.

-

Bromination: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise while stirring. The reaction should be carried out in the dark to prevent radical side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The residue is then washed with water and filtered to obtain the crude product.

-

Purification: The crude 2-Amino-5-bromopyrimidine can be purified by recrystallization from a suitable solvent.

Step 2: Synthesis of 2-Amino-5-bromo-4-chloropyrimidine

-

Reaction Setup: Suspend 2-Amino-5-bromopyrimidine in phosphorus oxychloride (POCl₃).

-

Chlorination: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.

-

Work-up: After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base, such as sodium bicarbonate.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve 2-Amino-5-bromo-4-chloropyrimidine in methanol.

-

Methoxylation: Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the final product, this compound, which can be further purified by column chromatography or recrystallization.

Agrochemical Activity and Data

Derivatives of this compound have demonstrated promising activity across fungicidal, herbicidal, and insecticidal domains. The following tables summarize the available quantitative data for representative derivatives.

Table 1: Fungicidal and Insecticidal Activity of a 5-Bromo-pyrimidin-4-amine Derivative

| Compound ID | Target Organism | Biological Activity | Value | Reference Compound | Reference Value |

| U8 | Mythimna separata (Armyworm) | LC₅₀ (mg/L) | 4.22 ± 0.47 | Flufenerim | 3.14 ± 0.73 |

| U8 | Pseudoperonospora cubensis (Downy Mildew) | EC₅₀ (mg/L) | 30.79 ± 2.21 | Azoxystrobin | 3.18 ± 0.21 |

Compound U8: 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine

Table 2: Herbicidal Activity of Related Pyrimidine Derivatives

| Compound Class | Target Weed | Biological Activity | Value (Inhibition Rate %) | Concentration |

| Phenylpyrimidine-5-carboxylate derivative | Raphanus sativus | Pre-emergent inhibition | Noticeable | Not specified |

| Pyrimidine-biphenyl hybrid (4aa) | Descurainia sophia | Post-emergent activity | High | 0.235 - 0.94 g ai/ha |

| Pyrimidine-biphenyl hybrid (4bb) | Ammannia arenaria | Post-emergent activity | High | 0.235 - 0.94 g ai/ha |

| Pyrimidine thiourea derivative (4d) | Brassica napus | Root growth inhibition | 81.5 | 100 mg/L |

| Pyrimidine thiourea derivative (4f) | Digitaria adscendens | Root growth inhibition | 81.0 | 100 mg/L |

Experimental Protocols for Agrochemical Screening

Detailed and standardized bioassays are essential for the evaluation of novel compounds derived from this compound.

Protocol 1: In Vitro Fungicidal Activity Assay (Poison Plate Technique)

-

Compound Preparation: Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., DMSO).

-

Media Preparation: Prepare potato dextrose agar (PDA) and sterilize. While the agar is still molten, add the test compound solution to achieve the desired final concentration.

-

Inoculation: Place a mycelial plug of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) in the center of the solidified agar plate containing the test compound.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.

-

Data Collection: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to a control plate containing only the solvent.

-

Data Analysis: Determine the EC₅₀ value (the concentration that causes 50% inhibition of fungal growth) by testing a range of concentrations and using probit analysis.

Protocol 2: Pre-emergence Herbicidal Activity Assay

-

Planting: Fill pots with a standardized soil mix and sow seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).

-

Compound Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions evenly to the soil surface of the pots.

-

Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

-

Data Collection: After a set period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).

-

Data Analysis: Determine the GR₅₀ value (the concentration that causes a 50% reduction in plant growth) by harvesting and weighing the above-ground biomass and performing a dose-response analysis.[3]

Protocol 3: Insecticidal Activity Assay (Leaf-Dip Bioassay)

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant.

-

Leaf Treatment: Dip leaves of a host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a set time and allow them to air dry.

-

Insect Infestation: Place the treated leaves in a petri dish or other suitable container and introduce a known number of target insect larvae (e.g., 10-20).

-

Incubation: Maintain the containers under controlled environmental conditions.

-

Data Collection: Assess larval mortality at specified time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the percentage mortality, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ value (the concentration that kills 50% of the test population) using probit analysis.

Mechanisms of Action and Discovery Workflow

The development of novel agrochemicals from this compound follows a structured workflow, from initial synthesis to the identification of the mechanism of action.

The biological activity of pyrimidine derivatives is often attributed to their ability to inhibit specific enzymes in target organisms. For agrochemicals derived from this compound, several potential mechanisms of action are of interest.

Herbicidal Mode of Action: Inhibition of Amino Acid Synthesis

A prominent mode of action for pyrimidine-based herbicides is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] Inhibition of ALS leads to a deficiency in these essential amino acids, thereby halting protein synthesis and cell division, ultimately resulting in plant death.

A novel herbicidal mode of action recently identified for some heterocyclic compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.[5][6]

Fungicidal Mode of Action: Disruption of Fungal Cell Membranes

Many pyrimidine fungicides function by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By targeting key enzymes in the ergosterol biosynthesis pathway, these compounds compromise the integrity and function of the cell membrane, leading to leakage of cellular contents and ultimately, fungal cell death.

Insecticidal Mode of Action: Disruption of the Nervous System

The insect nervous system is a primary target for many insecticides. Some pyrimidine derivatives act as acetylcholinesterase (AChE) inhibitors.[7] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[8][9]

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel agrochemicals. Its amenability to a wide range of chemical modifications allows for the generation of diverse libraries of compounds with potential fungicidal, herbicidal, and insecticidal properties. The data presented herein on the biological activities of its derivatives, coupled with the outlined experimental protocols and potential mechanisms of action, provide a solid foundation for further research and development in this area. The systematic exploration of the structure-activity relationships of compounds derived from this core structure is a promising strategy for the discovery of next-generation crop protection solutions that are both effective and sustainable.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agroorbit.com [agroorbit.com]

- 9. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-bromo-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract